REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[C:5]([F:11])([F:10])[CH:6]([OH:9])[CH2:7][CH3:8])C.CO.[OH-].[Na+].Cl>O>[F:10][C:5]([F:11])([CH:6]([OH:9])[CH2:7][CH3:8])[C:4]([OH:12])=[O:3] |f:2.3|
|
Name
|
10-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
784 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(CC)O)(F)F)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
515 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
717 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The solution was washed twice with 800 mL of diisopropyl ether
|
Type
|
TEMPERATURE
|
Details
|
The glass flask was again cooled with ice water
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solution was separated into an organic layer
|
Type
|
ADDITION
|
Details
|
an aqueous layer with the addition of 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(C(CC)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 683 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |